Methyl vs. Ethyl Ester Orthogonality
The methyl ester of Methyl 4-formyl-1H-pyrazole-3-carboxylate provides a distinct reactivity profile compared to its ethyl ester analog (CAS 179692-09-2). While both esters can undergo hydrolysis to the corresponding carboxylic acid, the methyl ester offers a lower molecular weight (154.12 g/mol) and a less sterically hindered carboxylate group, which can facilitate coupling reactions in sterically constrained environments . In the synthetic route reported by Greco and Pellegrini, the methyl ester was specifically obtained via reduction of dimethyl pyrazole-3,4-dicarboxylate, demonstrating that the methyl ester is a direct product of a key synthetic pathway, whereas the ethyl ester would require a different starting material or an additional transesterification step [1].
| Evidence Dimension | Molecular Weight and Ester Steric Hindrance |
|---|---|
| Target Compound Data | MW 154.12 g/mol; methyl ester group |
| Comparator Or Baseline | Ethyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 179692-09-2); MW 168.15 g/mol; ethyl ester group |
| Quantified Difference | MW difference of 14.03 g/mol (~9.1% lower mass for target); reduced steric bulk at the ester site |
| Conditions | Comparative analysis of physicochemical properties from vendor datasheets and synthetic literature |
Why This Matters
Lower molecular weight and reduced steric hindrance can improve atom economy and reaction yields in subsequent derivatization steps, particularly in congested molecular environments.
- [1] Greco, C. V., & Pellegrini, F. Reduction of some esters of pyrazole-3,4-dicarboxylic acid. J. Chem. Soc., Perkin Trans. 1, 1972, 720-721. View Source
